4-Cyclopropoxypyridine-2,5-dicarboxamide

Description

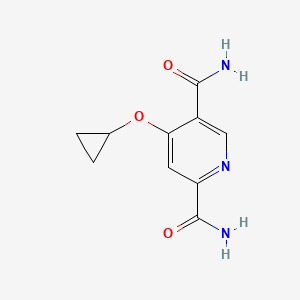

4-Cyclopropoxypyridine-2,5-dicarboxamide is a heterocyclic compound featuring a pyridine core substituted at the 2- and 5-positions with carboxamide groups and a cyclopropoxy moiety at the 4-position. The pyridine scaffold is a well-established pharmacophore in medicinal and materials chemistry due to its electron-deficient aromatic system, which facilitates hydrogen bonding, metal coordination, and π-π interactions .

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

4-cyclopropyloxypyridine-2,5-dicarboxamide |

InChI |

InChI=1S/C10H11N3O3/c11-9(14)6-4-13-7(10(12)15)3-8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,14)(H2,12,15) |

InChI Key |

IXSDMIZQPGMSPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2C(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropoxypyridine-2,5-dicarboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of pyridine-2,5-dicarboxylic acid with cyclopropylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

In industrial settings, the production of this compound may involve the use of palladium-catalyzed aminocarbonylation reactions. This method utilizes carbon monoxide and diamines as N-nucleophiles to form the desired dicarboxamide product in a one-pot synthesis . The reaction conditions, including temperature, pressure, and choice of solvent, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

4-Cyclopropoxypyridine-2,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyclopropoxy group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions primarily reduce the amide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopropoxy group may yield cyclopropanecarboxylic acid derivatives, while reduction of the amide groups results in the corresponding amines.

Scientific Research Applications

4-Cyclopropoxypyridine-2,5-dicarboxamide has found applications in various scientific research fields:

Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as copper, cobalt, and nickel.

Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and catalytic properties . In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Pyridine-2,6-Dicarboxamides

Pyridine-2,6-dicarboxamide derivatives (e.g., and ) differ in the positioning of carboxamide groups (2,6 vs. 2,5), which significantly alters their coordination chemistry and biological activity. The 2,6-isomers exhibit strong chelation with metal ions (e.g., Cu²⁺, Co²⁺) and form supramolecular architectures via intermolecular hydrogen bonds, making them useful in catalysis and sensor design . In contrast, the 2,5-dicarboxamide configuration in the target compound may reduce metal-binding efficiency but enhance hydrogen-bond-driven self-assembly, as seen in pyridine-3,5-dicarboxamide-based gels ().

1H-Imidazole-2,5-Dicarboxamides

MOC compounds (), such as MOC-24 and MOC-26, replace the pyridine core with an imidazole ring. These derivatives inhibit NS3 protease via peptidomimetic interactions, with activity differences attributed to substituent effects on molecular dynamics and binding pocket compatibility. The pyridine-based target compound may exhibit distinct pharmacokinetic profiles due to its aromatic system’s reduced basicity compared to imidazole.

1,4-Dihydropyridine-3,5-Dicarboxamides

Dihydropyridine (DHP) derivatives like Compound 6d () and anticonvulsant agents () feature a non-aromatic, reduced pyridine ring. This structural difference increases conformational flexibility and electron density, enhancing interactions with enzymes like elastase or calcium channels. However, DHPs are prone to oxidation, whereas the fully aromatic pyridine core in the target compound may improve stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.